Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUVKNCGFTUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570885 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17322-90-6 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A widely adopted method involves the reduction of nitro-substituted pyridine derivatives. In a representative procedure, 5-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a ternary solvent system (THF/EtOH/H₂O, 4:4:1) and treated with iron powder (2.5 equiv) and ammonium chloride (1.2 equiv) under reflux for 3–4 hours. The reaction proceeds via a two-electron reduction mechanism, converting the nitro group to an amine, followed by cyclization to form the pyrrolopyridine core.
Key parameters influencing yield :
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Solvent polarity : Ethanol enhances solubility of intermediates, while THF stabilizes reactive species.
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Catalyst loading : Excess Fe powder (>3 equiv) leads to over-reduction and byproduct formation.
| Precursor | Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5-Nitro-pyrrolopyridine | THF/EtOH/H₂O (4:4:1) | 3.5 | 85 |
| 5-Nitro-3-bromo derivative | EtOH/H₂O (9:1) | 4.0 | 78 |
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-catalyzed cross-coupling enables the introduction of aryl groups at the 5-position. A patent-described method reacts 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) and K₂CO₃ (3 equiv) in dioxane/water (2.5:1) at 80°C. The reaction achieves 72–89% yield, with selectivity controlled by ligand steric effects.
Mechanistic insights :
-
Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate.
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Transmetallation with the boronic acid generates a PdII-aryl complex.
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Reductive elimination yields the coupled product.
Cyclization to Bispyrido-Pyrrolo-Pyrazinediones
Carboxylic acid derivatives of the target compound undergo cyclization using ethyl dimethylaminopropyl carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. After 48 hours at room temperature, 6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione forms in 60–75% yield.
Optimization data :
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | THF | 48 | 75 |
| DCC/HOBt | DMF | 72 | 62 |
Reaction Optimization Strategies
Ester Hydrolysis Conditions
The ethyl ester group is hydrolyzed to the carboxylic acid using NaOH (1.7 mmol) in refluxing ethanol (1–2 hours). Acidification with acetic acid precipitates 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in 71–95% yield.
Critical factors :
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Base strength : KOH in methanol reduces yield to 88% due to partial decomposition.
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Temperature control : Prolonged reflux (>2 hours) degrades the pyrrolopyridine ring.
Bromination and Tosylation
Bromination at the 3-position employs N-bromosuccinimide (NBS, 1.1 equiv) in dichloromethane with triethylamine (1.5 equiv). Subsequent tosylation with p-toluenesulfonyl chloride (1.2 equiv) in a CH₂Cl₂/6N NaOH biphasic system installs a protecting group, enabling further functionalization.
Yield comparison :
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination | NBS, Et₃N, CH₂Cl₂ | 89 |
| Tosylation | TsCl, NaOH, CH₂Cl₂ | 92 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (CDCl₃) :
IR (KBr) :
-
3435 cm⁻¹ (N–H stretch)
-
1708 cm⁻¹ (C=O ester)
LC-MS (ES+) :
Purity Assessment
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for industrial-scale batches. Residual solvents (THF, dioxane) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Production
Batch Process Design
A typical 10-kg batch utilizes:
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Reactor : Glass-lined steel, jacketed for temperature control (−10°C to 150°C).
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Workup : Centrifugal filtration followed by recrystallization from ethanol/water (9:1).
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Throughput : 1.2 kg/day with 82% overall yield.
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Reaction Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Reflux in ethanol with 2M NaOH | NaOH (1.7 mmol), 1–2 hours | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 71–95% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification precipitates the free carboxylic acid .
Cyclization to Bispyrido-Pyrrolo-Pyrazinediones
The carboxylic acid derivative participates in cyclization reactions to form complex heterocycles.
| Reaction Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Anhydrous THF, EDCI/DMAP, 48 hours | EDCI (1.2 mmol), DMAP (2.3 mmol) | 6H,13H-Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione | 60–75% |
Key Steps :
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Activation of the carboxylic acid with EDCI forms an acyloxyphosphonium intermediate.
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DMAP catalyzes the coupling, leading to dimerization and cyclization .
Reduction of Nitro Precursors
The compound is synthesized via reduction of nitro intermediates, highlighting its stability under reductive conditions.
| Reaction Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Reflux in THF/EtOH/H₂O with Fe/NH₄Cl | Fe powder, NH₄Cl | This compound from nitro precursor | 85% |
Procedure :
A nitro-substituted pyridine derivative is reduced using iron and ammonium chloride, followed by cyclization to form the pyrrolopyridine core .
Stability Under Oxidative and Acidic Conditions
The compound demonstrates stability in acetic acid and DMF, making it suitable for reactions requiring acidic or polar aprotic solvents .
| Condition | Observation | Reference |
|---|---|---|
| Acetic acid, Pd(OAc)₂, 130°C | No degradation; forms triazolo derivatives with N-amino-2-iminopyridines | |
| DMF, Pd(OAc)₂ | Stable; participates in cyclization reactions |
Functionalization at the Pyrrole Nitrogen
While direct reactions at the pyrrole nitrogen are not explicitly documented for this compound, analogous pyrrolopyridines undergo:
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Alkylation : Using alkyl halides in the presence of bases like K₂CO₃.
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Acylation : With acyl chlorides or anhydrides.
Table 1: Hydrolysis Optimization
| Base | Solvent | Time (h) | Temperature | Yield |
|---|---|---|---|---|
| NaOH | EtOH | 1 | Reflux | 95% |
| KOH | MeOH | 2 | Reflux | 88% |
Table 2: Cyclization Product Yields
| Product | Catalyst | Time (h) | Yield |
|---|---|---|---|
| Bispyrido-pyrrolo-pyrazinedione (5a ) | EDCI/DMAP | 48 | 75% |
| Pyrido[1,2-b]indazole derivatives | Pd(OAc)₂ | 18 | 72% |
Scientific Research Applications
Scientific Research Applications
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has various applications across different scientific domains:
Organic Chemistry
- Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules.
- Reagent in Reactions : It is used in various organic reactions due to its unique structure, allowing for diverse functional group transformations.
-
Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12.5 Escherichia coli 25.0 -
Anticancer Potential : Preliminary research shows promising anticancer properties, with cytotoxic effects observed in various human cancer cell lines:
Cell Line IC50 (µM) MCF-7 (breast cancer) 10.0 HepG2 (liver cancer) 15.0 A549 (lung cancer) 12.5
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound for treating various diseases, including infections and cancer. Its ability to interact with specific molecular targets suggests mechanisms that may inhibit enzymes or receptors involved in disease progression.
Material Science
This compound is being investigated for its applications in developing new materials with specific properties such as enhanced stability and conductivity.
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry reported significant antimicrobial activity against resistant strains of bacteria, indicating potential for development as a novel antibacterial agent.
Evaluation of Anticancer Properties
Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound induces apoptosis through activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- CAS : 3469-63-4
- Molecular Weight : 220.23 g/mol
- Key Differences : The pyrrolo[2,3-c]pyridine scaffold differs in the fusion position of the pyrrole and pyridine rings. This positional isomerism can alter electronic properties and binding interactions in biological systems. Synthesized via hydrogenation over Pd/C with 85% yield .
- Applications : Used in heterocyclic chemistry for building fused-ring systems .
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- CAS : 152589-06-5
- Molecular Weight : 215.21 g/mol
- Key Differences: Substitution of the methoxy group with a cyano group at position 4. The electron-withdrawing cyano group enhances reactivity in cross-coupling reactions. Molecular weight is reduced due to the absence of oxygen in the substituent .
Alkoxy Group Variations
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- CAS : 23699-62-9
- Molecular Weight : 234.25 g/mol
- Key Differences: Ethoxy group replaces methoxy at position 5. Safety data for this derivative are less documented .
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- CAS : 17288-31-2
- Molecular Weight : 296.32 g/mol
- Key Differences : Benzyloxy substitution introduces aromatic bulk, which may sterically hinder interactions in enzymatic pockets. Density: 1.265 g/cm³, higher than the methoxy analog due to the benzyl group .
Halogenated Derivatives
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- CAS : 1234616-09-1
- Molecular Weight : 285.11 g/mol
- Key Differences : Bromine at position 6 facilitates Suzuki-Miyaura coupling reactions. The bromo-substituted derivative is a versatile intermediate for introducing aryl or heteroaryl groups .
Methyl and Bromo-Substituted Analogs
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- CAS : 1132610-85-5
- Molecular Weight : 283.12 g/mol
- Key Differences : Bromine at position 3 and methyl at position 5 create steric and electronic effects that modulate reactivity. This compound is used in palladium-catalyzed cross-coupling reactions .
Comparative Analysis Table
Biological Activity
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- CAS Number : 17322-90-6
The compound features a pyrrole ring fused with a pyridine structure, which is known to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These findings suggest that the compound could be developed as a novel antibacterial agent, particularly in the context of rising antibiotic resistance.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. It has been tested against several human cancer cell lines, yielding promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.0 |
| HepG2 (liver cancer) | 15.0 |
| A549 (lung cancer) | 12.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against a panel of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Evaluation of Anticancer Properties : In another study, the compound was evaluated for its cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways .
Q & A
What are the most reliable synthetic routes for Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
A common method involves catalytic hydrogenation of precursor intermediates using Pd/C in ethanol, achieving yields up to 85% . Key variables include solvent choice (e.g., ethanol vs. THF), catalyst loading (typically 10% Pd/C), and hydrogen pressure. For example, hydrogenation of ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives under argon atmosphere ensures minimal oxidation side products . Alternative routes may employ coupling reactions with substituted isoquinolinecarbonyl chlorides, though yields drop to ~40% due to steric hindrance .
How should researchers validate the structural integrity of this compound and its derivatives?
Multi-modal characterization is critical:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves regiochemistry. For instance, methyl groups appear at δ 2.22 ppm, while the ethyl ester moiety shows quartets at δ 4.27 ppm .
- HRMS : Exact mass analysis (e.g., m/z 339.3 for methoxy-substituted derivatives) confirms molecular formulae .
- X-ray crystallography : Used in structurally analogous pyrrolo-pyridines to resolve disorder in fused-ring systems .
What purification strategies optimize recovery of high-purity product?
- Flash chromatography : Use gradients like heptane/ethyl acetate (70:30 to 80:20) for intermediates .
- Recrystallization : Ethanol or THF/water mixtures are effective for final products, as seen in thieno[3,2-b]pyridine derivatives .
- HPLC : Reverse-phase C18 columns (≥95% purity) are recommended for biologically active analogs .
How can researchers address low yields in functionalization reactions (e.g., introducing trifluoromethyl or halogen groups)?
Low yields (~20–40%) often stem from electron-deficient aromatic systems. Strategies include:
- Directed ortho-metalation : Use directing groups like methoxy or esters to enhance regioselectivity .
- Buchwald-Hartwig coupling : For aryl halide substitutions, Pd(OAc)₂/XPhos catalysts improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates (e.g., cyclopropane derivatives) .
How to resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example:
- Methoxy groups in DMSO-d₆ show upfield shifts (δ 3.83–3.89 ppm) compared to CDCl₃ .
- Tautomeric equilibria in pyrrolo-pyridine cores can lead to variable NH proton signals (δ 12.10–12.52 ppm) . Cross-validate with IR (C=O stretching ~1700 cm⁻¹) and 2D NMR (COSY, HSQC) .
What strategies are used to study structure-activity relationships (SAR) for this scaffold?
- Core modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects .
- Ester hydrolysis : Convert ethyl esters to carboxylic acids (e.g., NaOH/EtOH) to evaluate solubility and binding .
- Bioisosteric replacement : Substitute pyrrolo-pyridine with thieno-pyridine to compare pharmacokinetic profiles .
How can researchers mitigate instability of the pyrrolo-pyridine core under acidic/basic conditions?
- pH-controlled workup : Neutralize reaction mixtures (pH 6–8) to prevent ring-opening .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities in intermediates .
- Lyophilization : Store derivatives as lyophilized powders at -20°C to prolong shelf life .
What computational tools are suitable for predicting reactivity or binding modes?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .
- Molecular docking : Use AutoDock Vina with protein targets (e.g., α-synuclein) to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .
How to design experiments to explore metabolic pathways of this compound?
- In vitro assays : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites .
- Isotope labeling : Introduce ¹³C or ²H at the methoxy group to track demethylation pathways .
- CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
What are the challenges in scaling up synthesis for preclinical studies?
- Catalyst recovery : Optimize Pd/C filtration to minimize metal leaching in large batches .
- Solvent volume reduction : Switch from ethanol to tert-butanol for higher boiling points and easier distillation .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and reduce impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
